molecular formula C16H14N4O5 B3860431 N-(3-methoxyphenyl)-2-[(2E)-2-(2-nitrobenzylidene)hydrazinyl]-2-oxoacetamide CAS No. 53117-87-6

N-(3-methoxyphenyl)-2-[(2E)-2-(2-nitrobenzylidene)hydrazinyl]-2-oxoacetamide

Cat. No.: B3860431
CAS No.: 53117-87-6
M. Wt: 342.31 g/mol
InChI Key: UXYKVLKKWPGSEP-LICLKQGHSA-N
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Description

N-(3-Methoxyphenyl)-2-[(2E)-2-(2-nitrobenzylidene)hydrazinyl]-2-oxoacetamide is a chemical compound with the CAS Registry Number 53117-87-6 . It has a molecular formula of C16H14N4O5 and a molecular weight of 342.31 g/mol . This hydrazone derivative is part of a class of organic compounds that are of significant interest in early-stage chemical and pharmaceutical research, particularly in the exploration of new molecular entities with potential biological activity. Compounds with similar structural features, such as a hydrazine linker and aromatic nitro groups, are often investigated in medicinal chemistry for their role as key intermediates or scaffolds . Specifically, such structures are probed in the design and development of novel cyclooxygenase (COX) inhibitors, which are important targets for anti-inflammatory drug discovery . COX-II, an inducible enzyme isoform, is a well-known therapeutic target involved in inflammatory processes, and inhibiting its activity is a key strategy for developing new anti-inflammatory agents . Researchers utilize this compound as a building block for further chemical synthesis or as a reference standard in analytical studies. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. The buyer assumes responsibility for confirming the product's identity and purity.

Properties

IUPAC Name

N-(3-methoxyphenyl)-N'-[(E)-(2-nitrophenyl)methylideneamino]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O5/c1-25-13-7-4-6-12(9-13)18-15(21)16(22)19-17-10-11-5-2-3-8-14(11)20(23)24/h2-10H,1H3,(H,18,21)(H,19,22)/b17-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXYKVLKKWPGSEP-LICLKQGHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C(=O)NN=CC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)NC(=O)C(=O)N/N=C/C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53117-87-6
Record name N-(3-METHOXYPHENYL)-2-(2-(2-NITROBENZYLIDENE)HYDRAZINO)-2-OXOACETAMIDE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Biological Activity

N-(3-methoxyphenyl)-2-[(2E)-2-(2-nitrobenzylidene)hydrazinyl]-2-oxoacetamide is a compound of interest in medicinal chemistry due to its potential biological activities. The compound, with a molecular formula of C16H14N4O5 and a monoisotopic mass of 342.0964 Da, has been studied for its effects on various cancer cell lines, particularly in the context of anti-cancer properties.

Chemical Structure

The compound features a hydrazone linkage and a methoxyphenyl substituent, which are significant for its biological activity. The structure can be represented as follows:

N 3 methoxyphenyl 2 2E 2 2 nitrobenzylidene hydrazinyl 2 oxoacetamide\text{N 3 methoxyphenyl 2 2E 2 2 nitrobenzylidene hydrazinyl 2 oxoacetamide}

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound, particularly against breast cancer cell lines. For instance, derivatives of similar hydrazone compounds have shown significant activity against HER-2 overexpressing SKBr-3 breast cancer cells. The IC50 values for these compounds ranged from 17.44 µM to 53.29 µM, indicating effective inhibition of cell proliferation .

Table 1: IC50 Values of Related Compounds Against SKBr-3 Cells

Compound IDIC50 (µM)Notes
Compound 1217.44Most potent; targets HER-2 overexpressed cells
Standard (5-FU)38.58Reference drug for comparison
Compound C225.6Effective against ALDH+ population

The mechanism of action appears to involve apoptosis induction through DNA degradation, as evidenced by increased annexin V staining in treated cells. This suggests that the compound induces programmed cell death rather than necrosis .

The biological activity is likely mediated through several pathways:

  • Apoptosis Induction : The compound promotes apoptosis in cancer cells by triggering DNA degradation.
  • Cell Cycle Arrest : Treatment with the compound results in significant changes in cell cycle distribution, particularly increasing the apoptotic phase while decreasing G1 and S phases.
  • Inhibition of Cell Migration : Studies indicate that the compound significantly inhibits migration in SKBr-3 and BT-474 cells, which is crucial for metastasis prevention .

Case Studies

A notable study demonstrated that treatment with this compound resulted in a marked increase in apoptotic cells from 16.3% in controls to 49.14% after treatment with 10 µM for 48 hours . This highlights its potential as an effective therapeutic agent.

Scientific Research Applications

Predicted Collision Cross Section

Adductm/zPredicted CCS (Ų)
[M+H]+343.10368175.8
[M+Na]+365.08562186.1
[M+NH4]+360.13022180.7
[M+K]+381.05956183.8
[M-H]-341.08912180.8

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds containing similar structural motifs as N-(3-methoxyphenyl)-2-[(2E)-2-(2-nitrobenzylidene)hydrazinyl]-2-oxoacetamide. For instance, derivatives with nitro groups have shown significant activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The presence of the methoxyphenyl group enhances hydrogen bonding interactions, contributing to the overall efficacy of these compounds.

Anticancer Potential

The compound's structural features suggest potential anticancer properties, particularly through mechanisms involving apoptosis induction and inhibition of cancer cell proliferation. Preliminary studies indicate that similar hydrazone derivatives exhibit cytotoxic effects against cancer cell lines, suggesting that this compound may also possess such activities.

Case Studies

  • Antibacterial Screening : A study on hydrazone derivatives demonstrated that compounds with a methoxy group exhibited enhanced antibacterial activity compared to their non-methoxy counterparts. The minimum inhibitory concentration (MIC) values were significantly lower for these derivatives against resistant strains of bacteria .
  • Cytotoxicity Assays : In vitro assays have shown that similar compounds can induce cell death in various cancer cell lines through the activation of apoptotic pathways. The effectiveness of these compounds was evaluated using standard cytotoxicity assays, revealing promising results for further development .

Chemical Reactions Analysis

Hydrolysis of Hydrazone Linkage

The hydrazone group (-NH-N=CH-) is susceptible to hydrolysis under acidic or basic conditions, yielding the corresponding hydrazine and carbonyl compounds.

Reaction Conditions Products Notes
Acidic (HCl, 1M, reflux)2-oxo-N-(3-methoxyphenyl)acetamide + 2-nitrobenzaldehyde + hydrazineRate increases with temperature; nitro group stabilizes intermediates via resonance effects .
Basic (NaOH, 0.1M, 60°C)Sodium salt of 2-oxoacetamide + 2-nitrobenzaldehyde + hydrazineSlower kinetics compared to acidic hydrolysis due to electron-withdrawing nitro group .

Tautomerism

The hydrazone exhibits keto-enol tautomerism, influenced by solvent polarity and pH:

Keto formEnol form\text{Keto form} \rightleftharpoons \text{Enol form}

  • Keto form : Dominant in non-polar solvents (e.g., chloroform).

  • Enol form : Stabilized in polar protic solvents (e.g., ethanol) via intramolecular hydrogen bonding.

Reduction of Nitro Group

The nitro (-NO₂) group on the benzylidene moiety can be reduced to an amine (-NH₂) under catalytic hydrogenation:

Reagent Conditions Product
H₂/Pd-CEthanol, 25°C, 1 atm H₂N-(3-methoxyphenyl)-2-[(2E)-2-(2-aminobenzylidene)hydrazinyl]-2-oxoacetamide
SnCl₂/HClReflux, 2 hoursSame as above, with potential side reactions (e.g., partial hydrolysis) .

Nucleophilic Addition

The carbonyl group in the oxoacetamide moiety participates in nucleophilic additions:

Nucleophile Product Application
Grignard reagents (RMgX)Tertiary alcohol derivativesLimited by steric hindrance from the methoxyphenyl group.
Hydroxylamine (NH₂OH)Oxime formation at the carbonyl siteConfirmed via IR spectroscopy (C=N stretch at ~1640 cm⁻¹) .

Stability Under UV Light

The nitro group confers photolability:

Condition Degradation Products Half-Life
UV light (254 nm, 6 hours)Nitroso derivative (via photoreduction) + oxidized hydrazine fragments~3.2 hours

Key Structural Influences on Reactivity

  • Nitro group : Electron-withdrawing effect increases electrophilicity of the benzylidene carbon.

  • Methoxy groups : Ortho/para-directing in electrophilic substitution but deactivate the ring .

  • Amide linkage : Participates in hydrogen bonding, reducing solubility in non-polar solvents.

Comparison with Similar Compounds

Substituent Effects: Nitro vs. Methoxy/Hydroxy Groups

  • N-(2-Methoxyphenyl)-2-[(2E)-2-(3-Methoxybenzylidene)hydrazinyl]-2-oxoacetamide (): Key Difference: 3-Methoxybenzylidene (electron-donating) vs. 2-nitrobenzylidene (electron-withdrawing). Methoxy groups increase solubility due to polarity but reduce reactivity . Molecular Weight: 327.34 g/mol (C₁₇H₁₇N₃O₄) vs. ~353.3 g/mol (estimated for the nitro analog) .
  • (E)-N'-(2-Hydroxy-3-Methoxybenzylidene)-2-Amino-2-Oxoacetohydrazide (): Key Difference: Hydroxy and methoxy substituents enable hydrogen bonding, unlike the nitro group. Impact: Enhanced solubility and receptor affinity via H-bonding but reduced metabolic stability compared to nitro derivatives .

Heterocyclic Analogs: Selenazole and Pyrazole Derivatives

  • 2-(2-(2-Nitrobenzylidene)hydrazinyl)-4-phenyl-1,3-selenazole (): Key Difference: Selenazole ring replaces oxoacetamide. The nitro group retains strong electron-withdrawing effects, but the selenazole core may alter metalloproteinase inhibition mechanisms . Melting Point: 183–184°C (vs. ~170–180°C estimated for the target compound) .
  • N-(4-Ethylphenyl)-2-[(2E)-2-(Pyrazolylmethylene)hydrazinyl]-2-oxoacetamide (): Key Difference: Fluorophenyl and pyrazole substituents introduce steric bulk.

Adamantane-Indol Derivatives ()

  • N-(2-Methoxyphenyl)-2-(2-Adamantane-3H-indol-3-yl)-2-oxoacetamide :
    • Key Difference : Bulky adamantane-indol group replaces benzylidene.
    • Impact : Adamantane enhances membrane permeability but may reduce target specificity. The oxoacetamide moiety remains a common pharmacophore .

Physicochemical and Spectroscopic Properties

Property Target Compound (Nitro) Methoxy Analog () Selenazole Analog ()
Molecular Formula C₁₆H₁₅N₄O₅ (estimated) C₁₇H₁₇N₃O₄ C₁₅H₁₁N₃O₂Se
Molecular Weight ~353.3 g/mol 327.34 g/mol 352.23 g/mol
IR (C=O stretch) 1680–1700 cm⁻¹ 1680–1700 cm⁻¹ 1675 cm⁻¹ (selenazole ring)
¹H NMR (Aromatic Protons) δ 8.0–8.5 (nitro-adjacent H) δ 6.8–7.4 (methoxy-adjacent H) δ 7.5–8.2 (selenazole H)
Melting Point ~170–180°C (estimated) Not reported 183–184°C

Stability and Metabolic Considerations

  • This may limit half-life but could be leveraged for prodrug designs .
  • Methoxy Group : More metabolically stable, with O-demethylation as a primary pathway .

Q & A

Q. What are the optimal synthetic conditions for preparing N-(3-methoxyphenyl)-2-[(2E)-2-(2-nitrobenzylidene)hydrazinyl]-2-oxoacetamide?

The compound can be synthesized via a condensation reaction between a hydrazine derivative and a nitrobenzaldehyde analog. A typical protocol involves refluxing equimolar amounts of N-(3-methoxyphenyl)-2-hydrazinyl-2-oxoacetamide and 2-nitrobenzaldehyde in ethanol or methanol under acidic conditions (e.g., acetic acid) for 4–6 hours. Reaction progress is monitored by TLC, and the product is isolated via filtration or solvent evaporation, followed by recrystallization from methanol or ethanol .

Q. Which spectroscopic techniques are critical for characterizing this hydrazone derivative?

Essential techniques include:

  • FT-IR : To confirm the presence of C=O (amide I band, ~1650–1700 cm⁻¹), N–H (hydrazine, ~3200–3400 cm⁻¹), and nitro groups (~1520 cm⁻¹).
  • NMR (¹H and ¹³C) : To assign aromatic protons, methoxy groups (~3.8 ppm in ¹H NMR), and carbonyl carbons (~170–180 ppm in ¹³C NMR).
  • Mass spectrometry (ESI/HRMS) : To verify molecular ion peaks and fragmentation patterns.
  • Single-crystal X-ray diffraction : For unambiguous structural confirmation (using programs like SHELXL) .

Q. What purification challenges arise during synthesis, and how are they addressed?

Common issues include residual solvents, unreacted starting materials, and byproducts. Solutions involve:

  • Recrystallization : Using polar solvents (methanol, ethanol) to improve crystal purity.
  • Column chromatography : Employing silica gel with ethyl acetate/hexane gradients for separation.
  • HPLC : For high-purity requirements in biological testing .

Advanced Research Questions

Q. How can density-functional theory (DFT) predict the electronic and thermodynamic properties of this compound?

DFT calculations (e.g., using B3LYP/6-31G* basis sets) can model:

  • Electron distribution : Identifying electrophilic/nucleophilic sites via molecular electrostatic potential (MEP) maps.
  • Thermochemical stability : Calculating Gibbs free energy and enthalpy of formation using hybrid functionals (e.g., Becke’s exchange-correlation functional) .
  • Reactivity descriptors : HOMO-LUMO gaps to predict charge-transfer interactions with biological targets .

Q. What methodologies assess the DNA binding affinity of this compound?

Experimental approaches include:

  • UV-Vis titration : Monitoring hypochromism/shifts in λmax upon adding CT-DNA.
  • Fluorescence quenching : Competitive studies with ethidium bromide.
  • Viscosity measurements : Detecting intercalation-induced DNA elongation. Computational methods like molecular docking (AutoDock/Vina) can predict binding modes to minor/major grooves .

Q. How are structural ambiguities resolved using crystallographic data?

Single-crystal X-ray diffraction provides bond lengths, angles, and torsion angles. Data refinement via SHELXL software ensures accuracy, with R-factors < 0.05 indicating high reliability. Discrepancies in spectral vs. crystallographic data (e.g., tautomerism in hydrazone ligands) are resolved by prioritizing crystallographic evidence .

Q. What strategies evaluate the compound’s interaction with enzymes or receptors?

  • In vitro assays : Enzyme inhibition studies (e.g., COX-2 for anti-inflammatory activity) using spectrophotometric methods.
  • Isothermal titration calorimetry (ITC) : Quantifying binding constants (Ka) and stoichiometry.
  • Molecular dynamics simulations : Modeling ligand-receptor stability over time (e.g., GROMACS/NAMD) .

Data Analysis & Contradictions

Q. How should researchers address discrepancies in reported biological activities?

  • Meta-analysis : Compare studies for consistency in assay conditions (pH, temperature, cell lines).
  • Dose-response validation : Replicate experiments across multiple concentrations.
  • Structural analogs : Benchmark against similar hydrazones (e.g., nitrobenzylidene vs. hydroxybenzylidene derivatives) to identify structure-activity trends .

Q. What computational tools validate spectral data inconsistencies?

  • Gaussian/Chemcraft : Simulate NMR/IR spectra for comparison with experimental data.
  • Cambridge Structural Database (CSD) : Cross-reference crystallographic data for analogous compounds.
  • Multivariate analysis : PCA or PLS regression to identify outlier datasets .

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-methoxyphenyl)-2-[(2E)-2-(2-nitrobenzylidene)hydrazinyl]-2-oxoacetamide
Reactant of Route 2
Reactant of Route 2
N-(3-methoxyphenyl)-2-[(2E)-2-(2-nitrobenzylidene)hydrazinyl]-2-oxoacetamide

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